REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](=O)[NH:8][CH:9]=[N:10]2)=[C:5]([O:14][CH:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[CH:4]=1.C(N(C(C)C)CC)(C)C.P(Cl)(Cl)([Cl:33])=O>ClCCl>[Cl:33][C:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][C:5]=2[O:14][CH:15]2[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]2)[N:10]=[CH:9][N:8]=1
|
Name
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7-methoxy-5-((1-methylpiperidin-4-yl)oxy)quinazolin-4(3H)-one
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C2C(NC=NC2=C1)=O)OC1CCN(CC1)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resultant orange solution was heated
|
Type
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TEMPERATURE
|
Details
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at reflux for 20 hours
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Duration
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20 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Residual phosphoryl chloride was then removed by azeotrope with toluene
|
Type
|
CUSTOM
|
Details
|
to give the crude product as an orange oil
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Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with 5% triethylamine in dichloromethane
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Type
|
CUSTOM
|
Details
|
gave an orange solid, which
|
Type
|
CUSTOM
|
Details
|
was further purified by trituration under acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=CC(=C12)OC1CCN(CC1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |